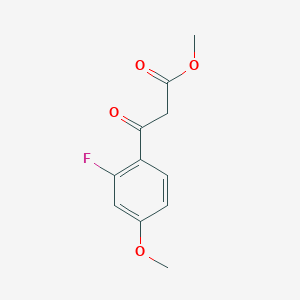
Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy substituent on the aromatic ring, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester yields the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoro or methoxy groups.
Major Products Formed
Oxidation: 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methoxy groups on the aromatic ring play a crucial role in modulating the compound’s binding affinity and specificity. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(2-bromo-4-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(2-iodo-4-methoxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H11FO4 |
|---|---|
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO4/c1-15-7-3-4-8(9(12)5-7)10(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
Clave InChI |
BUOUALFDXFWOGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)CC(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)
![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
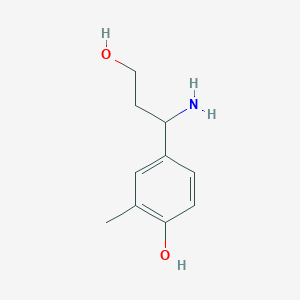
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
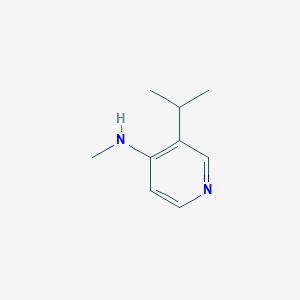
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
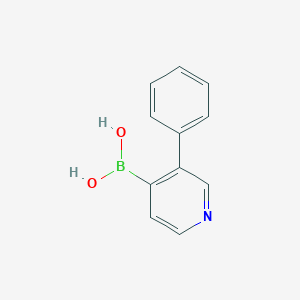
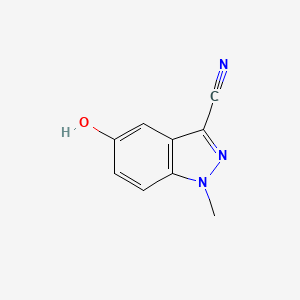
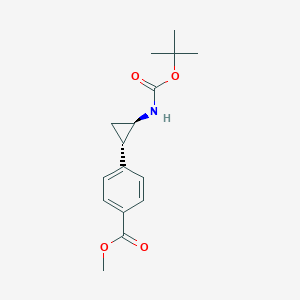
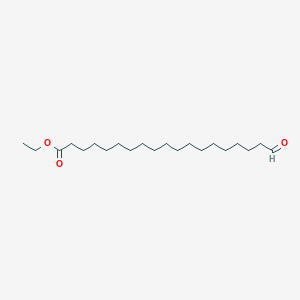
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)
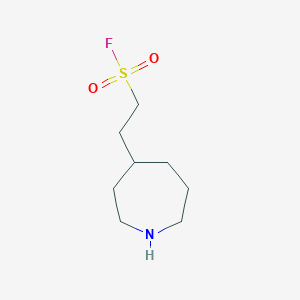
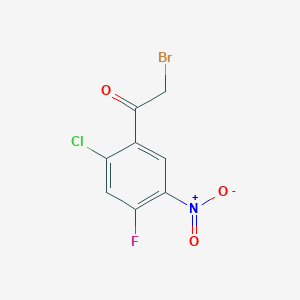
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)
